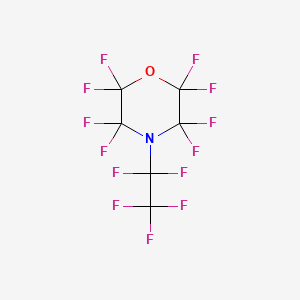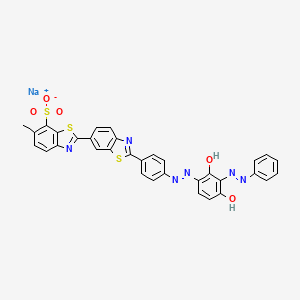
Sodium 2'-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-dihydroxy-3-aminobenzene. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenyl-6-methyl(2,6’-bibenzothiazole)-7-sulphonic acid under alkaline conditions to form the azo compound.
Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide and isolated by filtration, followed by washing and drying.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to achieve high efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bonds and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions, resulting in the formation of amines.
Substitution: The hydroxyl groups on the aromatic rings can undergo electrophilic substitution reactions, such as sulfonation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions or zinc dust in acidic conditions.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Sulfonated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Pathways Involved: The azo groups can undergo reduction in biological systems, leading to the formation of aromatic amines which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 4-((2,4-dihydroxyphenyl)azo)benzenesulphonate: Another azo dye with similar structural features but different substituents.
Sodium 2-((2,4-dihydroxyphenyl)azo)benzenesulphonate: Similar in structure but lacks the bibenzothiazole moiety.
Uniqueness
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is unique due to the presence of the bibenzothiazole moiety, which imparts distinct chemical and physical properties, such as enhanced stability and specific interactions with biomolecules.
Eigenschaften
CAS-Nummer |
5863-88-7 |
|---|---|
Molekularformel |
C33H21N6NaO5S3 |
Molekulargewicht |
700.7 g/mol |
IUPAC-Name |
sodium;2-[2-[4-[(2,4-dihydroxy-3-phenyldiazenylphenyl)diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C33H22N6O5S3.Na/c1-18-7-13-25-30(31(18)47(42,43)44)46-33(35-25)20-10-14-23-27(17-20)45-32(34-23)19-8-11-22(12-9-19)36-38-24-15-16-26(40)28(29(24)41)39-37-21-5-3-2-4-6-21;/h2-17,40-41H,1H3,(H,42,43,44);/q;+1/p-1 |
InChI-Schlüssel |
QGAKSIUZYIIJGH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=C(C(=C(C=C6)O)N=NC7=CC=CC=C7)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


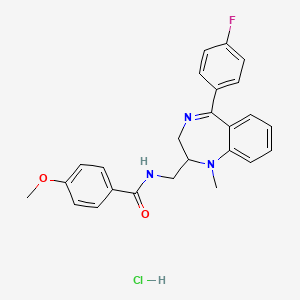
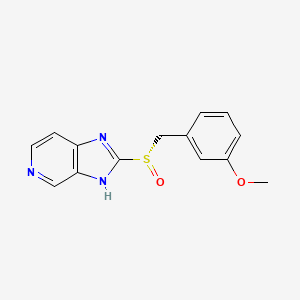

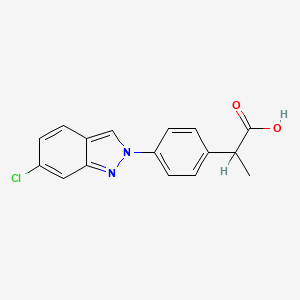
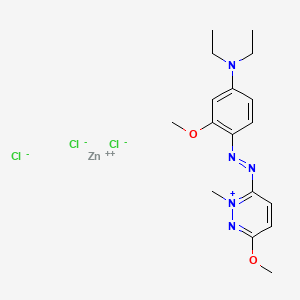
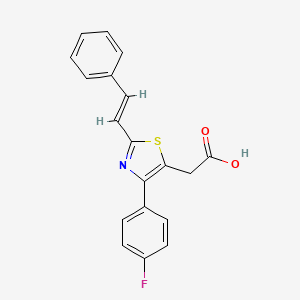
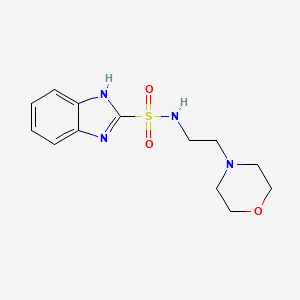
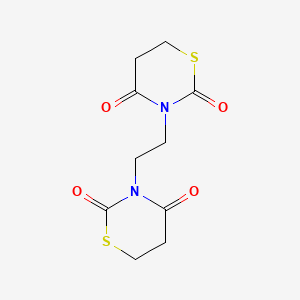
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
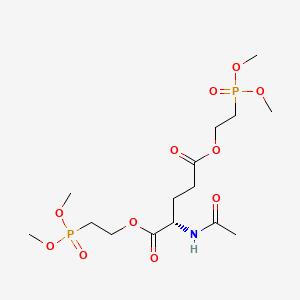
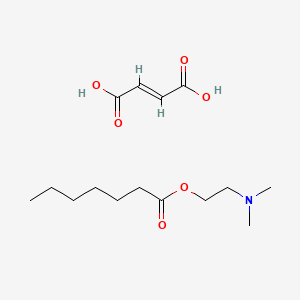
![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)
